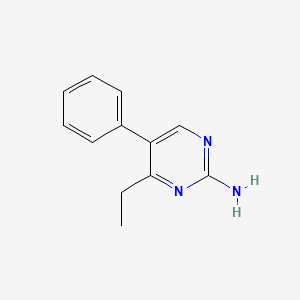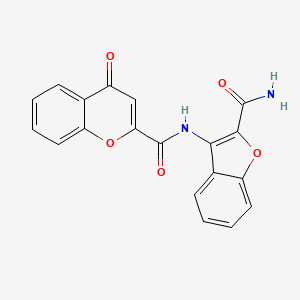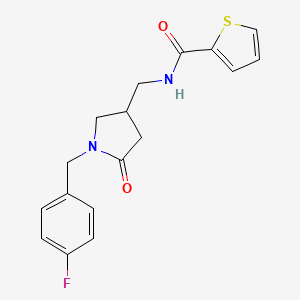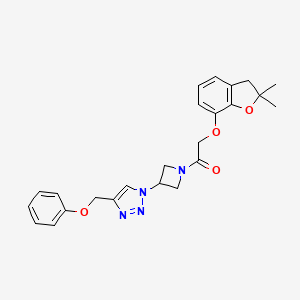![molecular formula C17H10Cl2N2O2S B2409904 2,5-二氯-N-(4H-色烯[4,3-d]噻唑-2-基)苯甲酰胺 CAS No. 681162-05-0](/img/structure/B2409904.png)
2,5-二氯-N-(4H-色烯[4,3-d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a chromeno-thiazole moiety with a dichlorobenzamide group, making it an interesting subject for various studies.
科学研究应用
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
未来方向
作用机制
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to interact with its targets in various ways, potentially leading to changes in the physiological system.
Result of Action
Thiazole-containing molecules have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
生化分析
Biochemical Properties
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in DNA replication, thereby exhibiting potential antitumor properties . It interacts with enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The nature of these interactions involves the binding of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide to the active site of the enzyme, leading to inhibition of its activity and subsequent disruption of DNA replication .
Cellular Effects
The effects of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide affects gene expression by modulating transcription factors that regulate genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide exerts its effects through several mechanisms. It binds to DNA and interferes with the function of topoisomerases, leading to the accumulation of DNA breaks and triggering cell death . This compound also inhibits the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide disrupts cell signaling and induces apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted from the body through renal and biliary pathways. The interaction of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide to specific compartments within the cell, enhancing its efficacy in inhibiting DNA replication and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Chromeno-thiazole derivatives: These compounds have a similar chromeno-thiazole moiety and are studied for their diverse applications.
Uniqueness
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide stands out due to its unique combination of a dichlorobenzamide group with a chromeno-thiazole moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGJVHZLFTOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)



![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
